

Application Note: Quantification of Valbenazine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Valbenazine	
Cat. No.:	B1662120	Get Quote

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **valbenazine** and its major active metabolite, $[+]-\alpha$ -dihydrotetrabenazine ($[+]-\alpha$ -HTBZ), in human plasma. **Valbenazine** is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of tardive dyskinesia.[1][2] This method utilizes a simple protein precipitation extraction procedure and offers high throughput for pharmacokinetic studies and clinical research.

Introduction

Valbenazine is a prodrug that is metabolized to its active form, [+]-α-HTBZ, which exhibits a high affinity for VMAT2.[3][4] Inhibition of VMAT2 in presynaptic neurons reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, thereby decreasing their release into the synaptic cleft.[1][5] This mechanism of action is effective in managing the hyperkinetic movements associated with tardive dyskinesia.[6] Accurate quantification of **valbenazine** and its active metabolite in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring in research settings. This LC-MS/MS method provides the necessary sensitivity and specificity for these applications.

Experimental



Materials and Reagents

- Valbenazine and [+]-α-HTBZ reference standards
- Isotopically labeled internal standards (IS) for valbenazine and [+]-α-HTBZ (e.g., ¹³C-labeled analogs)[4]
- · HPLC-grade acetonitrile, methanol, and water
- · Formic acid
- Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of **valbenazine** and $[+]-\alpha$ -HTBZ from plasma samples.[7]

Protocol:

- To 50 μL of plasma sample, add the internal standard solution.
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 17,000 x g for 5 minutes.[8]
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 300 µL of 10% acetonitrile/90% water for LC-MS/MS analysis.[4]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.



LC Parameters:

Parameter	Value
Column	Acquity BEH C18, 2.1 x 100 mm, 1.7 μm[4]
Mobile Phase A	0.1% Formic acid in water[4]
Mobile Phase B	0.1% Formic acid in acetonitrile[4]
Flow Rate	0.6 mL/min[4]
Injection Volume	10 μL
Column Temperature	40°C
Gradient	As required for optimal separation

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

MS/MS Parameters:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Valbenazine	419.3	302.1[7]
[+]-α-HTBZ	320.4	167.3
Valbenazine-IS	422.3	208.3[9]
[+]-α-HTBZ-IS	323.3	167.3[9]

Results and Discussion

This method demonstrates excellent linearity, accuracy, and precision for the quantification of **valbenazine** and $[+]-\alpha$ -HTBZ in human plasma. The use of isotopically labeled internal standards ensures high-quality data by compensating for matrix effects and variability in sample processing.



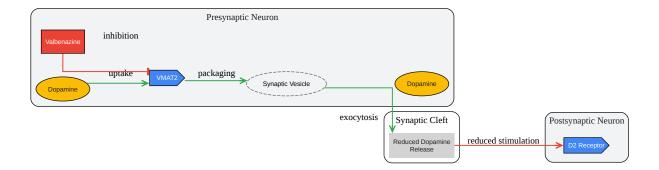
Calibration Curve

The method is linear over a concentration range of 0.250 to 125 ng/mL for both analytes.[3]

Precision and Accuracy

The intra- and inter-run precision (CV%) is typically \leq 10.7%, with accuracy (% bias) ranging from -6.6% to 7.4%.[3]

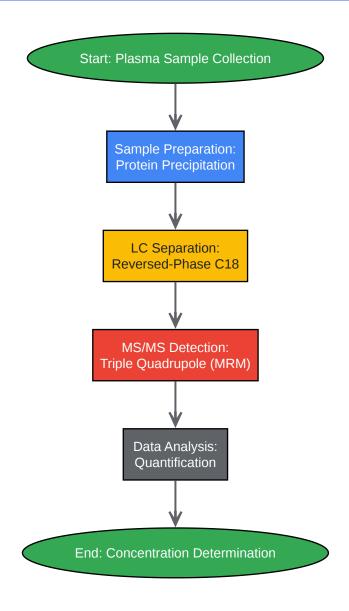
Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of valbenazine.





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Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of **valbenazine** and its active metabolite, $[+]-\alpha$ -HTBZ, in human plasma. The simple sample preparation and sensitive detection make it an ideal tool for pharmacokinetic studies and clinical research applications in the development and evaluation of **valbenazine**.



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